Hexamidine Dihydrochloride

Übersicht

Beschreibung

Hexamidine Dihydrochloride is an aromatic diamidine compound known for its potent antimicrobial properties. It was first synthesized and patented by May & Baker Limited in 1939 for its trypanocidal activity . Over the years, it has found applications in various fields, including medicine and cosmetics, due to its biocidal and enzyme inhibition properties .

Vorbereitungsmethoden

Hexamidine Dihydrochloride is synthesized through a series of chemical reactions involving the addition of hydrochloric acid to hexamidine . The process typically involves:

Step 1: Synthesis of hexamidine base.

Step 2: Addition of hydrochloric acid to form the dihydrochloride salt.

Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Hexamidine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify its structure, potentially altering its antimicrobial properties.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions: These reactions often involve reagents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Wissenschaftliche Forschungsanwendungen

Physicochemical Properties

Hexamidine dihydrochloride is an aromatic diamidine that exhibits strong organic base characteristics. It was first synthesized in the late 1930s and has since been characterized for various properties:

- Solubility : HEX H demonstrates a favorable solubility profile in aqueous solutions, which is crucial for its application in topical formulations.

- Molecular Weight and Log D : HEX H has a lower molecular weight and a higher Log D value at physiological pH compared to its diisethionate counterpart (HEX D), enhancing its dermal delivery potential .

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties:

- Broad-Spectrum Efficacy : HEX H has shown effectiveness against various pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Studies indicate that it can inhibit multi-drug resistant strains of gram-positive bacteria .

- Mechanism of Action : The exact mechanism remains partially understood; however, it is believed that the positive charge of HEX H facilitates binding to bacterial membranes, disrupting their integrity .

Applications in Skin Health

This compound plays a significant role in skin health and personal care products:

- Preservative Use : Since the 1950s, HEX H has been employed as a preservative in various topical formulations due to its biocidal properties .

- Skin Barrier Function : Research indicates that HEX H positively influences skin homeostasis by modulating lipid processing enzymes and enhancing stratum corneum thickness. It reduces transepidermal water loss (TEWL), which is crucial for maintaining skin hydration .

- Enzyme Inhibition : HEX H has demonstrated enzyme inhibitory activity against proteases involved in skin inflammation and turnover, suggesting potential benefits in treating inflammatory skin conditions .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- Acanthamoeba Keratitis Treatment : In a notable study, HEX D was used to successfully treat patients suffering from Acanthamoeba keratitis, showcasing its potential as an amoebicidal agent .

- Dermal Delivery Studies : Recent investigations have highlighted the effective dermal delivery of HEX H using propylene glycol formulations, achieving over 70% permeation into porcine skin models .

Summary of Applications

| Application Area | Details |

|---|---|

| Antimicrobial | Effective against various bacteria; inhibits multi-drug resistant strains |

| Skin Health | Preservative in topical products; enhances skin barrier function; reduces TEWL |

| Enzyme Inhibition | Inhibits proteases involved in inflammation; potential benefits for inflammatory conditions |

| Clinical Use | Documented success in treating Acanthamoeba keratitis |

Wirkmechanismus

The exact mechanism of action of Hexamidine Dihydrochloride is not fully understood. it is believed to involve binding to the negatively charged lipid membranes of pathogens, leading to disruption of their cell walls and membranes . This action is similar to that of quaternary ammonium compounds. Additionally, it has been shown to inhibit various enzymes, contributing to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Hexamidine Dihydrochloride is often compared with other diamidine compounds, such as:

Propamidine: Another diamidine with similar antimicrobial properties but shorter molecular structure.

Pentamidine: Used primarily for its antiprotozoal activity.

Biologische Aktivität

Hexamidine dihydrochloride (HEX H) is an aromatic diamidine compound that has garnered attention for its diverse biological activities, particularly as an antimicrobial agent. Initially synthesized for its trypanocidal properties, HEX H has demonstrated significant efficacy against a range of pathogens, including multidrug-resistant bacteria. This article reviews the biological activity of HEX H, focusing on its antimicrobial properties, mechanisms of action, and applications in various fields.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against several Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Proteus species

- Tsukamurella paurometabolum

Efficacy Against Multidrug-Resistant Strains

Recent studies highlight HEX H's potential against multidrug-resistant strains. For instance, a study by Grare et al. (2010) demonstrated its effectiveness against a series of multi-drug resistant Gram-positive bacteria, suggesting that it could serve as a valuable alternative in infection control settings .

Table 1: Minimum Inhibitory Concentration (MIC) Values of this compound Against Various Bacteria

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Proteus mirabilis | 32 |

The mechanism by which hexamidine exerts its antimicrobial effects is primarily attributed to its cationic nature, which allows it to interact with the negatively charged components of bacterial cell membranes. This interaction disrupts membrane integrity, leading to:

- Inhibition of oxygen uptake

- Leakage of intracellular components such as amino acids

- Ultimately resulting in cell death .

Moreover, studies have indicated that HEX H may also act as an enzyme inhibitor. For example, it has shown inhibitory activity against serine proteases involved in various biological processes .

Case Studies and Research Findings

- In Vitro Studies : An in vitro study conducted by Morgant et al. (1998) revealed that HEX H significantly decreased nitric oxide synthase activity, indicating potential anti-inflammatory properties alongside its antimicrobial effects .

- Resistance Studies : Research by Lemaître et al. (1998) identified strains of Listeria that exhibited resistance to HEX H, attributed to plasmid-mediated mechanisms. This highlights the importance of monitoring resistance patterns in clinical settings .

- Skin Applications : Hexamidine has also been investigated for its role in dermatological applications. Kimball et al. (2012) suggested that HEX might attenuate skin aging due to its inhibitory effects on serine proteases associated with skin inflammation .

Eigenschaften

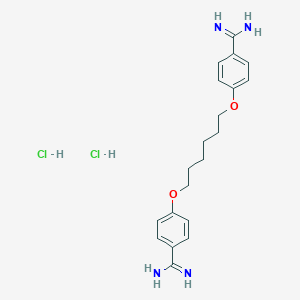

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMYFHPQQKVKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531585 | |

| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-46-5 | |

| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.